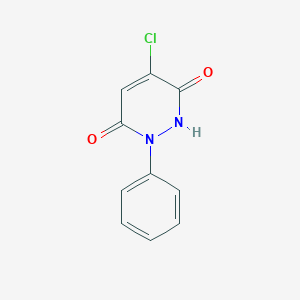

4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19458. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-phenyl-1H-pyridazine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-8-6-9(14)13(12-10(8)15)7-4-2-1-3-5-7/h1-6H,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPNBRBOAQEHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(C(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168753 | |

| Record name | 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698-55-1 | |

| Record name | 4-Chloro-1,2-dihydro-1-phenyl-3,6-pyridazinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1698-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001698551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002638683 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione, a heterocyclic compound of significant interest in medicinal chemistry. The pyridazinone core is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3][4][5] This document details the physicochemical properties, a proposed synthetic pathway, and the potential reactivity of the title compound. Furthermore, it explores its prospective applications in drug discovery, drawing on the extensive research into related pyridazinone structures.

Introduction and Molecular Overview

This compound belongs to the pyridazinone class of six-membered heterocyclic compounds characterized by two adjacent nitrogen atoms.[1] The presence of a phenyl group at the N1 position and a chlorine atom at the C4 position are key structural features that are expected to modulate its biological activity and chemical reactivity. The inherent polarity and hydrogen bonding capabilities of the pyridazinone ring, coupled with the lipophilicity of the phenyl substituent, create a molecule with a balanced profile for potential drug-like properties.[6]

The pyridazinone scaffold is a "magic moiety" or "wonder nucleus" in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][7] These include, but are not limited to, analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[6][8] This guide aims to provide a detailed technical resource for researchers investigating this compound and its analogues.

Physicochemical and Structural Properties

| Property | Value | Source |

| CAS Number | 1698-55-1 | [9] |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [9] |

| Molecular Weight | 222.63 g/mol | [9] |

| IUPAC Name | 4-chloro-1-phenyl-1,2-dihydropyridazine-3,6-dione | |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C=C(C(=O)N2)Cl | |

| Calculated LogP | 1.6 | [9] |

| Predicted Density | 1.48±0.1 g/cm³ | [9] |

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a plausible and efficient synthetic route can be devised based on established methodologies for related pyridazinone derivatives. The most common approach involves the cyclization of a suitable precursor with a hydrazine derivative.[7]

Proposed Synthetic Pathway

A logical approach to the synthesis of the title compound is the reaction of mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid) with phenylhydrazine. This method is a well-established route for the preparation of pyridazinone heterocycles.[7]

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on the synthesis of similar pyridazinone compounds. Researchers should optimize the conditions for their specific laboratory setup.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add mucochloric acid (1 equivalent) and glacial acetic acid as the solvent.

-

Addition of Phenylhydrazine: While stirring, slowly add phenylhydrazine (1 equivalent) to the solution. The addition may be exothermic, and cooling might be necessary to control the reaction temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield the pure this compound.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the interplay of its functional groups: the chlorinated pyridazinone ring and the N-phenyl substituent.

-

Nucleophilic Substitution: The chlorine atom at the C4 position is expected to be susceptible to nucleophilic substitution reactions. This provides a valuable handle for the synthesis of a diverse library of derivatives with potentially enhanced biological activities.

-

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution, allowing for further functionalization of the molecule. The directing effects of the pyridazinone moiety will influence the position of substitution.

-

N-Substitution: The nitrogen atom in the pyridazinone ring can be a site for further alkylation or acylation, though this may be sterically hindered by the existing phenyl group.

The compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to strong acids or bases may lead to decomposition.

Caption: Key reactivity sites of the target compound.

Potential Applications in Drug Discovery

The pyridazinone scaffold is a cornerstone in the development of various therapeutic agents.[4][5] The unique combination of a chloro and a phenyl substituent in this compound suggests several promising avenues for drug discovery research.

-

Anti-inflammatory Agents: Many pyridazinone derivatives exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[8] The title compound could be investigated as a potential non-steroidal anti-inflammatory drug (NSAID) candidate.

-

Anticancer Agents: The pyridazinone core has been incorporated into numerous compounds with demonstrated anticancer activity.[10] These compounds often act through various mechanisms, including apoptosis induction and inhibition of protein kinases.

-

Cardiovascular Drugs: Certain pyridazinone derivatives have been developed as cardiotonic agents and vasodilators.[4][5] The specific substitution pattern of the target molecule could confer novel cardiovascular activities.

-

Agrochemicals: Beyond pharmaceuticals, pyridazinone derivatives have found applications as herbicides and insecticides, suggesting a broader potential for this chemical class.[6]

Conclusion

This compound is a heterocyclic compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited, its structural relationship to a wide range of biologically active pyridazinones provides a strong rationale for its synthesis and biological evaluation. This technical guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and a discussion of its potential applications, serving as a valuable resource for researchers in the field.

References

-

Saeed, M. M., et al. (2012). Pyridazin-3(2H)-ones: Synthesis, reactivity and biological activities. ResearchGate. [Link]

-

Isah, A. M., et al. (2024). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. International Journal of Research Publication and Reviews, 5(2), 2515-2524. [Link]

-

Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]

-

Asif, M. (2012). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. [Link]

-

Asif, M. (2015). A brief review on Triazin-pyridazinones: Synthesis and biological activities. Semantic Scholar. [Link]

-

Hassan, M. S. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]

-

Betti, L., et al. (2003). Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. Journal of Medicinal Chemistry, 46(16), 3555-3558. [Link]

-

Gökçe, M., et al. (2009). Synthesis and biological evaluation of some new pyridazinone derivatives. Semantic Scholar. [Link]

-

Dumitrascu, F., et al. (2025). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. ResearchGate. [Link]

-

Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

-

PubChem. (n.d.). 4-Chloro-1,2-dihydropyridazine-3,6-dione. National Center for Biotechnology Information. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Institutes of Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. researchgate.net [researchgate.net]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Synthesis and biological evaluation of some new pyridazinone derivatives | Semantic Scholar [semanticscholar.org]

- 9. echemi.com [echemi.com]

- 10. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazinedione Core and its Phenyl-Substituted Derivative

The pyridazine heterocycle is a significant scaffold in medicinal chemistry and materials science.[1] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive component in the design of novel bioactive molecules.[1] Within this class, the pyridazine-3,6-dione moiety represents a particularly versatile building block, amenable to a wide range of chemical transformations. This guide focuses on a specific and important derivative: 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione .

The introduction of a phenyl group at the N-1 position and a chlorine atom at the C-4 position creates a molecule with distinct reactivity and potential for further functionalization. The electron-withdrawing nature of the phenyl group and the chloro substituent significantly influences the chemical behavior of the pyridazinedione ring, making this compound a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, grounded in authoritative scientific literature.

Section 1: Compound Identification and Physicochemical Properties

Correctly identifying a chemical compound is the foundation of any scientific investigation. This compound is unambiguously identified by the following descriptors.

| Property | Value | Source |

| CAS Number | 1698-55-1 | [2][3][] |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [2] |

| Molecular Weight | 222.63 g/mol | [2] |

| Appearance | White to Light Brown Solid | [3] |

| Melting Point | 255-256 °C | [2] |

| Density (Predicted) | 1.48 ± 0.1 g/cm³ | [2] |

Structural Representation

The structure of this compound is depicted below. The planar pyridazinedione ring is substituted with a phenyl group and a chlorine atom, which are key to its reactivity.

Caption: Chemical structure of this compound.

Section 2: Synthesis and Manufacturing

The synthesis of pyridazine derivatives is a well-established area of organic chemistry, with numerous methods available.[5] For this compound, a common and efficient method involves the condensation of a suitable precursor with phenylhydrazine.

Key Synthetic Pathway: Condensation with Phenylhydrazine

A prevalent method for the synthesis of N-phenyl pyridazinediones involves the reaction of a substituted maleic anhydride derivative with phenylhydrazine. In the case of the target compound, mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid) serves as a key starting material. The reaction proceeds via a condensation-cyclization mechanism.

Caption: General synthetic workflow for the target compound.

Experimental Protocol: Synthesis from Phenylhydrazine

The following protocol is a representative procedure for the synthesis of phenylhydrazone derivatives, which is a key step in forming the pyridazine ring.[6]

Objective: To synthesize a phenylhydrazone intermediate, a precursor to the pyridazinedione ring system.

Materials:

-

Substituted acetophenone (1 equivalent)

-

Phenylhydrazine (1 equivalent)

-

Anhydrous ethanol

-

Acetic acid (catalytic amount)

-

Diethyl ether

-

Petroleum ether

Procedure:

-

Dissolve the substituted acetophenone (1 eq.) and phenylhydrazine (1 eq.) in anhydrous ethanol in a round-bottom flask.[6]

-

Add a few drops of glacial acetic acid to catalyze the reaction.[6]

-

Stir the mixture at 60°C for 10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Once the reaction is complete, concentrate the solution under reduced pressure to remove the ethanol.[6]

-

Transfer the residue to a beaker and add a small amount of diethyl ether and petroleum ether to induce precipitation.[6]

-

Cool the mixture in a refrigerator (4°C) overnight to complete crystallization.[6]

-

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

Causality behind Experimental Choices:

-

Ethanol as Solvent: Provides good solubility for the reactants and is easily removed post-reaction.

-

Acetic Acid Catalyst: The acidic conditions protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by phenylhydrazine.

-

Elevated Temperature (60°C): Increases the reaction rate to ensure completion within a reasonable timeframe.

-

Crystallization: The use of a non-polar solvent mixture (ether/petroleum ether) after concentrating the reaction mixture reduces the solubility of the more polar product, leading to its precipitation and purification.

Section 3: Reactivity and Chemical Behavior

The reactivity of this compound is dominated by the interplay of its functional groups: the electrophilic pyridazinedione ring, the reactive chloro substituent, and the N-phenyl group.

Cycloaddition Reactions

Pyridazine derivatives are known to participate in various cycloaddition reactions, which are powerful methods for constructing complex heterocyclic systems.[7] These reactions, particularly [3+2] and [4+2] cycloadditions, allow for the elaboration of the pyridazine core into more complex fused-ring structures.[8][9] The electron-deficient nature of the pyridazinedione ring makes it a good dienophile or dipolarophile in these reactions.

Nucleophilic Substitution

The chlorine atom at the C-4 position is susceptible to nucleophilic substitution, providing a handle for introducing a wide variety of functional groups. The reactivity of this position is enhanced by the electron-withdrawing effect of the adjacent carbonyl groups.

Michael Addition

The double bond within the pyridazinedione ring can act as a Michael acceptor, allowing for the addition of nucleophiles. Recent studies have explored the reversible covalent modification of cysteine thiols using pyridazinediones, highlighting the tuneable nature of this reaction for applications in bioconjugation and materials science.[10]

Section 4: Applications and Research Interest

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, appearing in several approved drugs and numerous clinical candidates.[1] Derivatives of this compound are of significant interest for their potential biological activities.

-

Anticancer Agents: The pyridazine core is found in molecules designed as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[11]

-

Anti-inflammatory Agents: Certain pyridazinedione derivatives have been investigated as dual inhibitors of COX-1/COX-2 enzymes, which are key targets in the development of anti-inflammatory drugs.[12]

-

Agrochemicals: Halogen- and aryl-substituted pyridazine derivatives have been shown to exhibit significant fungicidal and herbicidal activities.[13]

-

Organic Electronics: Due to their planar, aromatic nature, pyridazine derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs) and as organic semiconductors.[14]

The presence of chlorine in pharmaceutical compounds is widespread, with over 250 FDA-approved chloro-containing drugs on the market.[15] Chlorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making chloro-substituted heterocycles like the topic compound highly valuable in drug discovery programs.[15]

Section 5: Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[16] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes serious eye irritation | H319 |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P280: Wear protective gloves/eye protection/face protection.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures. Spills should be handled in accordance with standard laboratory procedures for chemical spills.

References

- Alfa Chemistry. (n.d.). CAS 1698-54-0 3-Hydroxy-1-Phenyl-6-Pyridazone.

- BOC Sciences. (n.d.). This compound.

- ECHEMI. (n.d.). 1698-55-1, 4-Chloro-1,2-dihydro-1-phenyl-3,6-pyridazinedione Formula.

- ECHEMI. (n.d.). chemical label this compound.

- Guidechem. (n.d.). This compound CAS NO.1698-55-1.

- Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.

- Huang, L., et al. (2020). Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers.

- Mangalagiu, I. I., et al. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. PubMed.

- Matos, M. J., et al. (2023). Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. Chemical Science.

- MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.

- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.

- PubChem. (n.d.). 4-Chloro-1,2-dihydropyridazine-3,6-dione.

- PubChem. (n.d.). 4-Chloro-6-methyl-2-phenyl-3(2H)-pyridazinone.

- PubChem. (n.d.). (4-Chloro)phenyl-6,3-d]piridazin-2-carboxamide.

- PubChem. (n.d.). Pyridazine-3,6-dione.

- RSC Publishing. (2020). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition.

- Sabt, A., et al. (2020).

- Sigma-Aldrich. (n.d.). 4-CHLORO-3-HYDROXY-1-PHENYL-6-PYRIDAZONE AldrichCPR.

- Taylor, R. J. K., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.

- Wang, Q., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)

- Yadav, G. D., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Yoon, Y.-J., et al. (2009). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Organic Chemistry Portal.

- Zhang, Y., et al. (2019). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PubMed Central.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound, CasNo.1698-55-1 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]

- 5. Pyridazine synthesis [organic-chemistry.org]

- 6. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04976K [pubs.rsc.org]

- 11. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemical-label.com [chemical-label.com]

An In-Depth Technical Guide to 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione: Synthesis, Structure, and Potential Applications

This technical guide provides a comprehensive overview of 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, molecular architecture, and burgeoning biological applications.

Introduction: The Pyridazinone Core in Modern Chemistry

The pyridazinone moiety is a privileged scaffold in the design of bioactive molecules, exhibiting a wide array of pharmacological activities.[1] The inherent electronic and structural features of this six-membered diazine ring, containing two adjacent nitrogen atoms, make it a versatile building block for developing novel therapeutic and agrochemical agents. This compound, with its strategic placement of a chloro and a phenyl group, represents a key intermediate for the synthesis of diverse derivatives with potentially enhanced biological profiles. This guide will delve into the fundamental aspects of this molecule, providing a robust foundation for its further exploration and application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [2] |

| Molecular Weight | 222.63 g/mol | [2] |

| CAS Number | 1698-55-1 | [2] |

| Appearance | White to off-white solid (predicted) | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| PSA (Polar Surface Area) | 49.4 Ų | [2] |

| XLogP3 | 1.6 | [2] |

| IUPAC Name | 4-chloro-1-phenyl-1,2-dihydropyridazine-3,6-dione |

Synthesis and Mechanistic Insights

The synthesis of this compound can be conceptually approached through the cyclization of a suitable precursor derived from the reaction of mucobromic or mucochloric acid with phenylhydrazine. This method is a common strategy for the formation of the pyridazinedione ring system.

Conceptual Synthesis Workflow

The synthesis involves a two-step conceptual pathway: the formation of a phenylhydrazone intermediate followed by an intramolecular cyclization.

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol (Representative)

The following is a representative experimental protocol based on established methods for the synthesis of related pyridazinone derivatives.[3]

Materials:

-

Mucochloric acid

-

Phenylhydrazine

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Phenylhydrazone Formation: A solution of mucochloric acid (1 equivalent) in ethanol is treated with phenylhydrazine (1 equivalent). The mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: After the formation of the phenylhydrazone intermediate, glacial acetic acid is added to the reaction mixture, and it is refluxed for 4-6 hours. The acidic conditions facilitate the intramolecular cyclization and subsequent dehydrohalogenation to form the pyridazinedione ring.

-

Isolation and Purification: Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to afford pure this compound.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common solvent for condensation reactions, and glacial acetic acid not only acts as a solvent for the cyclization step but also as a catalyst.

-

Reflux Conditions: The elevated temperature during reflux provides the necessary activation energy for the intramolecular cyclization reaction.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and byproducts.

Molecular Structure and Spectroscopic Characterization

Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR | δ 7.2-7.6 (m, 5H, Ar-H), δ 6.9-7.1 (s, 1H, pyridazine-H) |

| ¹³C NMR | δ 160-165 (C=O), δ 140-145 (Ar-C), δ 125-135 (Ar-CH), δ 115-120 (pyridazine-CH) |

| IR (cm⁻¹) | ~3100 (N-H stretch), ~1670 (C=O stretch, amide), ~1600 (C=C stretch, aromatic) |

| Mass Spec (m/z) | 222 [M]⁺, 224 [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |

Structural Insights from Spectroscopic Data

-

¹H NMR: The multiplet in the aromatic region (δ 7.2-7.6) would confirm the presence of the phenyl group. A singlet in the downfield region (δ 6.9-7.1) would be characteristic of the lone proton on the pyridazine ring.

-

¹³C NMR: The presence of two carbonyl carbons would be indicated by signals in the δ 160-165 ppm range. The aromatic carbons of the phenyl group and the pyridazine ring would appear in their characteristic regions.

-

IR Spectroscopy: A key feature would be the strong absorption band around 1670 cm⁻¹ corresponding to the carbonyl stretching vibrations of the dione system. The N-H stretch would be observed around 3100 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z 222 and a characteristic M+2 peak at m/z 224 with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of this compound is primarily dictated by the chloro substituent and the dione functionality within the pyridazine ring. The electron-withdrawing nature of the adjacent carbonyl groups and the nitrogen atoms makes the chloro group susceptible to nucleophilic substitution.

Caption: Potential derivatization pathways via nucleophilic substitution.

This reactivity opens up avenues for the synthesis of a library of derivatives by introducing various functionalities at the C4 position, which can be instrumental in structure-activity relationship (SAR) studies.

Biological Activity and Applications in Drug Development

The pyridazinone scaffold is a cornerstone in the development of various therapeutic agents.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities.

Established and Potential Biological Activities

-

Antifungal Activity: Several studies have reported the antifungal properties of pyridazinone derivatives.[3][5] The introduction of different substituents on the pyridazinone core can modulate the antifungal efficacy against various fungal strains.

-

Herbicidal Activity: The pyridazinone ring is a key component in several commercial herbicides.[6][7] These compounds often act by inhibiting critical plant-specific enzymes.

-

Anticancer and Antiangiogenic Activity: Recent research has highlighted the potential of pyridazinone derivatives as anticancer and antiangiogenic agents.[2] These compounds can interfere with signaling pathways crucial for tumor growth and blood vessel formation.

-

Anticonvulsant and Antitubercular Activity: The versatility of the pyridazinone scaffold extends to the central nervous system and infectious diseases, with some derivatives showing promising anticonvulsant and antitubercular activities.[8]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyridazinone derivatives stem from their ability to interact with various biological targets. For instance, in the context of cancer, they may inhibit protein kinases involved in cell proliferation and survival pathways. As herbicides, they can target enzymes unique to plant metabolic pathways.

Caption: Potential biological targets of pyridazinone derivatives.

Conclusion and Future Outlook

This compound is a molecule with significant synthetic potential and a promising starting point for the development of new bioactive compounds. Its accessible synthesis and the reactivity of the chloro substituent make it an attractive scaffold for combinatorial chemistry and the generation of diverse chemical libraries. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives to fully explore the therapeutic and agrochemical potential of this versatile heterocyclic system. The elucidation of its precise mechanism of action in various biological contexts will be crucial for the rational design of next-generation pyridazinone-based agents.

References

- Studies on new substituted pyridazinones: Synthesis and biological evalu

-

Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. PubMed. [Link]

-

Biological activities of pyridazinones. ResearchGate. [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

-

Novel Herbicidal Pyridazinone Cyclic Keto-Enol Compounds Inhibit Acetyl-CoA Carboxylase and Homogentisate Solanesyltransferase. PubMed. [Link]

-

Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

-

New pyridazine derivatives: synthesis, chemistry and biological activity. PubMed. [Link]

-

Antifeedant, Herbicidal and Molluscicidal Activities of Pyridazinone Compounds. ResearchGate. [Link]

-

Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. [Link]

-

Herbicidal Activity of Some Pyridazine Derivatives. Amanote Research. [Link]

-

Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. MDPI. [Link]

-

Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. PubMed. [Link]

-

Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

-

Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one. PMC. [Link]

-

Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate. PMC. [Link]

- Pyridazine-3,6(1H,2H)-dione, 1-(4-chloro-3-nitrophenyl)- - Optional[MS (GC)] - Spectrum. (URL not available)

-

Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. ScienceDirect. [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

-

4-Chloro-1,2-dihydropyridazine-3,6-dione. PubChem. [Link]

-

Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). PubMed. [Link]

-

Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New. ResearchGate. [Link]

-

New antifungal 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone reduces the Candida albicans pathogenicity in the Galleria mellonella model organism. PMC. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

-

Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]

- Preparation of 1, 2-dihydropyridazine-3, 6-dione.

-

ChemInform Abstract: Nucleophilic Substitution Reactions of 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. ResearchGate. [Link]

-

Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). Growing Science. [Link]

-

Evaluation of the Antifungal Activity of Polysubstituted Cyclic 1,2-Diketones against Colletotrichum gloeosporioides. MDPI. [Link]

-

Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

- GNPS Library Spectrum CCMSLIB00000850450. (URL not available)

-

Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

-

Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. ResearchGate. [Link]

-

Pyridine. NIST WebBook. [Link]

-

Pyridazine, 3,6-dichloro-4-methyl-. NIST WebBook. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridazine, 3,6-dichloro- [webbook.nist.gov]

- 4. Synthesis and biological evaluation of substituted 4,6-diarylpyrimidines and 3,5-diphenyl-4,5-dihydro-1H-pyrazoles as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. edepot.wur.nl [edepot.wur.nl]

An Investigative Guide to the Mechanism of Action of 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione: A Framework for Discovery

Preamble: The Pyridazinone Scaffold - A Privileged Core in Medicinal Chemistry

The pyridazinone nucleus is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry.[1][2][3] Its derivatives are recognized for their broad spectrum of pharmacological activities, earning it the moniker of a "wonder nucleus."[1][4] These activities span a wide therapeutic range, including analgesic, anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects.[2][4][5] The versatility of the pyridazinone core allows for structural modifications that can be tailored to interact with a diverse array of biological targets. This guide focuses on a specific, yet under-investigated derivative, 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione . While its precise mechanism of action is not yet elucidated in publicly available literature, its structural features suggest a high potential for significant biological activity. This document, therefore, serves as an in-depth technical guide for researchers and drug development professionals, outlining a strategic and scientifically rigorous approach to systematically unraveling its mechanism of action. We will proceed from foundational knowledge of the pyridazinone class to propose a series of targeted experimental workflows, complete with the rationale behind each step, to build a comprehensive pharmacological profile of this compound.

I. Postulated Mechanisms of Action: An Evidence-Based Approach

Given the extensive literature on pyridazinone derivatives, we can formulate several well-grounded hypotheses for the potential mechanism of action of this compound.

A. Anti-inflammatory and Immunomodulatory Activity

A significant number of pyridazinone derivatives have demonstrated potent anti-inflammatory properties.[2][6] A primary and well-documented mechanism for this is the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

-

Hypothesized Target: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

-

Supporting Evidence: Numerous studies have reported the synthesis of pyridazinone derivatives as effective COX inhibitors.[6][7] Some have shown selectivity towards COX-2, which is often a desirable trait for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[7]

-

Secondary Messengers and Cytokines: The anti-inflammatory effects could also be mediated by the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS), as well as the downstream product prostaglandin E2 (PGE2).[6]

B. Anticancer and Cytotoxic Potential

The pyridazinone scaffold is also a recurring motif in the design of novel anticancer agents.[3][4] The potential mechanisms are diverse and can involve disruption of fundamental cellular processes.

-

Hypothesized Targets:

-

Tubulin: Some pyridazinone derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[8]

-

Poly (ADP-ribose) polymerase-1 (PARP-1): This enzyme is crucial for DNA repair, and its inhibition can be particularly effective in cancers with existing DNA repair deficiencies. Certain chloropyridazine hybrids have been designed as PARP-1 inhibitors.[9]

-

Tyrosine Kinases: Given the prevalence of kinase inhibition as an anticancer strategy, and the fact that pyrrole-dione derivatives (structurally related) have been investigated as tyrosine kinase inhibitors, this is a plausible avenue of investigation.[10]

-

-

Cellular Effects: The ultimate outcome of these interactions would be the induction of apoptosis, which can be confirmed by monitoring markers such as caspases, Bax, Bcl-2, and p53.[9]

C. Cardiovascular and Vasodilatory Effects

Several pyridazinone-based compounds have been developed as cardiotonic and vasodilatory agents.[4][11]

-

Hypothesized Mechanism: The vasodilatory effects could be mediated through various pathways, including the modulation of ion channels or inhibition of enzymes involved in smooth muscle contraction.

-

Supporting Evidence: Studies have demonstrated the in vitro vasodilating properties of pyridazinone derivatives using isolated arterial rings.[11]

D. Enzyme Inhibition

The structural features of pyridazinones make them suitable candidates for interacting with the active sites of various enzymes.

-

Hypothesized Targets:

-

Phosphodiesterases (PDEs): Specifically, PDE4 is a target for anti-inflammatory drugs, and some pyridazinone derivatives have been evaluated as PDE4 inhibitors.[12]

-

Monoamine Oxidase B (MAO-B): Inhibition of MAO-B is a strategy for treating neurodegenerative diseases, and assays exist to screen for this activity.[13]

-

II. A Proposed Framework for Mechanistic Investigation

The following diagram illustrates a comprehensive workflow for the initial screening and subsequent elucidation of the mechanism of action for this compound.

Caption: A multi-phased workflow for elucidating the mechanism of action.

III. Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments proposed in the workflow.

A. Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

-

Methodology:

-

Cell Seeding: Plate cells (e.g., A549, HT-1080, SGC-7901) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

-

B. Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

-

Objective: To assess the inhibitory potential of the test compound against COX-1 and COX-2 enzymes.

-

Methodology:

-

Assay Kit: Utilize a commercial colorimetric COX inhibitor screening assay kit.

-

Reagent Preparation: Prepare the assay reagents, including the heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the colorimetric substrate, according to the manufacturer's instructions.

-

Compound Incubation: In a 96-well plate, add the assay buffer, heme, enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Peroxidase Activity Measurement: After a specified incubation period (e.g., 2 minutes at room temperature), add the colorimetric substrate to measure the peroxidase activity of COX.

-

Absorbance Reading: Read the absorbance at the specified wavelength (e.g., 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.

-

C. Protocol 3: Tubulin Polymerization Assay

-

Objective: To determine if the test compound inhibits the polymerization of tubulin into microtubules.

-

Methodology:

-

Assay Kit: Use a commercially available fluorescence-based tubulin polymerization assay kit.

-

Reagent Preparation: Reconstitute the lyophilized tubulin, GTP, and fluorescence reporter as per the kit protocol.

-

Reaction Setup: In a 96-well plate, add the tubulin polymerization buffer, the test compound at various concentrations, and the tubulin solution. Include a vehicle control, a polymerization inhibitor (e.g., nocodazole), and a polymerization enhancer (e.g., paclitaxel).

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60 minutes. The polymerization of tubulin will lead to an increase in fluorescence.

-

Data Analysis: Plot the fluorescence intensity versus time. Compare the polymerization curves in the presence of the test compound to the controls to determine if it inhibits or enhances tubulin polymerization.

-

IV. Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Cytotoxicity Profile of this compound

| Cell Line | IC50 (µM) |

| A549 (Lung Carcinoma) | [Insert Value] |

| HT-1080 (Fibrosarcoma) | [Insert Value] |

| SGC-7901 (Gastric Cancer) | [Insert Value] |

| Normal Fibroblasts | [Insert Value] |

Table 2: Hypothetical Enzyme Inhibition Profile

| Enzyme | IC50 (µM) |

| COX-1 | [Insert Value] |

| COX-2 | [Insert Value] |

| PARP-1 | [Insert Value] |

| PDE4B | [Insert Value] |

V. Visualizing Potential Signaling Pathways

Should the compound demonstrate significant COX-2 inhibitory activity, the following signaling pathway would be implicated.

Caption: The COX-2 signaling pathway and the point of inhibition.

VI. Concluding Remarks and Future Directions

This guide provides a comprehensive and logical framework for the initial investigation into the mechanism of action of this compound. The proposed multi-phase approach, starting with broad screening and progressing to more specific mechanistic studies, ensures a thorough and efficient evaluation. Positive results in any of the initial assays would warrant a deeper investigation, including dose-response studies, analysis of downstream cellular events, and eventual validation in in vivo models. The structural alerts within this molecule, combined with the known pharmacology of the pyridazinone class, strongly suggest that this compound is a compound of significant interest with the potential for novel therapeutic applications. The key to unlocking this potential lies in the systematic and rigorous scientific inquiry outlined herein.

References

- SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- MDPI.

- Benchchem. Application Notes and Protocols for In Vitro Biological Activity Testing of 3-piperazin-1-yl-1H-pyridazin-6-one.

- Scholars Research Library.

- ResearchGate.

- MDPI. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors.

- PubMed. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages.

- NIH. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.

- PubMed Central.

- PubMed Central.

-

NIH. Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][13]triazolo[4,3-b] Pyridazines as Antitubulin Agents.

- PubMed. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones.

Sources

- 1. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 2. sarpublication.com [sarpublication.com]

- 3. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A-Technical-Guide-to-the-Synthesis-of-4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the predominant synthetic pathway, starting from readily available commercial precursors. It offers an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, and critical characterization data. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis, providing the necessary insights for the successful and reproducible synthesis of the target compound.

Introduction and Strategic Overview

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3] The title compound, this compound, serves as a key intermediate for the elaboration of more complex molecular architectures. Its synthesis, therefore, is of significant interest to the scientific community.

The most reliable and commonly employed synthetic route involves a two-step process:

-

Condensation: The initial step is the condensation reaction between a substituted maleic acid derivative and phenylhydrazine to form the pyridazine-3,6-dione ring system.

-

Chlorination: The subsequent step involves the selective chlorination at the C4 position of the pyridazinone ring.

This guide will focus on a well-established pathway that begins with mucochloric acid, a commodity chemical derived from furfural.[4] This approach is advantageous due to the low cost of starting materials and the straightforward nature of the transformations.

Retrosynthetic Analysis and Pathway Rationale

A retrosynthetic analysis of the target molecule, this compound (I), suggests a logical disconnection at the C-Cl bond and the two C-N bonds of the heterocyclic ring.

The chlorination is a standard functional group interconversion, leading back to the precursor 1-phenyl-1,2-dihydropyridazine-3,6-dione (II).[5] This precursor can be envisioned as the product of a condensation reaction between a suitable four-carbon dicarbonyl synthon and phenylhydrazine. Mucochloric acid (III), which is 3,4-dichloro-5-hydroxy-2(5H)-furanone, presents itself as an ideal starting material. It contains the required carbon backbone and electrophilic sites for reaction with the nucleophilic phenylhydrazine.

The forward synthesis, therefore, involves the reaction of mucochloric acid with phenylhydrazine, which proceeds via a cascade of condensation and cyclization steps to form an intermediate that is subsequently chlorinated to yield the final product.

Synthesis Pathway Visualization

The overall synthetic transformation is depicted in the workflow below.

Caption: Synthetic pathway from Mucochloric Acid to the target compound.

Mechanistic Insights

Step 1: Condensation and Cyclization

The reaction between mucochloric acid and phenylhydrazine is a nuanced process. Phenylhydrazine is a potent bis-nucleophile. The initial step involves the nucleophilic attack of the terminal nitrogen of phenylhydrazine onto one of the carbonyl groups of the open-chain form of mucochloric acid. This is followed by a dehydration to form a phenylhydrazone intermediate. A subsequent intramolecular cyclization occurs, where the second nitrogen atom of the hydrazine moiety attacks the remaining carbonyl group, leading to the formation of the six-membered pyridazinone ring. This reaction is typically performed in a protic solvent like a methanol/water mixture at room temperature.[4]

Step 2: Chlorination

In the context of starting from mucochloric acid, the chlorine atoms are already incorporated into the final structure. The reaction with phenylhydrazine leads directly to a dichlorinated pyridazinone derivative, specifically 4,5-dichloro-2-phenylpyridazin-3(2H)-one, which is a structural isomer of the initially mentioned target but often the product of this specific reaction.[6][7][8] If the synthesis were to start from maleic anhydride and phenylhydrazine to form 1-phenyl-1,2-dihydropyridazine-3,6-dione, a separate chlorination step using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) would be necessary. However, the mucochloric acid route is more atom-economical.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 4,5-dichloro-2-phenylpyridazin-3(2H)-one from mucochloric acid.[4]

Materials and Reagents:

-

Mucochloric acid (CAS: 87-56-9)

-

Phenylhydrazine (CAS: 100-63-0)

-

Methanol (ACS Grade)

-

Deionized Water

-

Ethanol (90%) for recrystallization

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve mucochloric acid (2.1 g, 0.012 mol) in a 1:1 mixture of methanol and water (10 mL).

-

Stir the solution at room temperature until the mucochloric acid is fully dissolved.

-

To this stirring solution, add phenylhydrazine dropwise over a period of 10 minutes. An exothermic reaction may be observed.

-

Continue stirring the reaction mixture at room temperature for an additional 2 hours. A precipitate will form during this time.

-

After 2 hours, cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water (2 x 10 mL) to remove any unreacted starting materials and salts.

-

Recrystallize the crude product from 90% ethanol to yield a purified white or off-white powder.

-

Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Characterization Data

The synthesized compound, 4,5-dichloro-2-phenylpyridazin-3(2H)-one, should be characterized to confirm its identity and purity.

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₆Cl₂N₂O |

| Molecular Weight | 241.07 g/mol [9] |

| Appearance | White to beige powder[4] |

| Melting Point | 163-166 °C[6][9] |

| ¹H NMR (CDCl₃) | δ 7.2-7.6 (m, 5H, Ar-H), 7.8 (s, 1H, pyridazinone-H) |

| ¹³C NMR (CDCl₃) | δ 125.9, 128.8, 129.2, 134.5, 138.2, 142.1, 158.9 (C=O) |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~1670 (C=O, amide), ~1590 (C=C) |

Troubleshooting and Safety Considerations

-

Low Yield: Ensure complete dissolution of mucochloric acid before adding phenylhydrazine. Inadequate cooling during precipitation can also lead to lower yields.

-

Impure Product: The primary impurity is often unreacted starting material or side products. A thorough recrystallization is crucial for obtaining a pure product. The color of the product can be an indicator of purity, with a white powder being ideal.

-

Safety:

-

Phenylhydrazine is toxic and a suspected carcinogen. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Mucochloric acid is corrosive and an irritant. Avoid skin and eye contact.

-

Standard laboratory safety practices should be followed throughout the procedure.

-

Conclusion

The synthesis of 4,5-dichloro-2-phenylpyridazin-3(2H)-one from mucochloric acid and phenylhydrazine is a robust and efficient method for accessing this valuable chemical intermediate. The procedure is straightforward, utilizes readily available starting materials, and provides the product in good yield and purity after a simple recrystallization. The detailed protocol and mechanistic insights provided in this guide should enable researchers to successfully replicate this synthesis and utilize the product in their respective fields of research and development.

References

-

ChemSynthesis. (2024). 4,5-dichloro-2-phenylpyridazin-3-one. Available at: [Link]

-

ScholArena. (2014). Chlorinated Pyridazin-3(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1). Available at: [Link]

-

Rastyanite, L., Kupyatis, G. K., Matiyeshka, A., & Eicher-Lorka, O. (2002). Sulfoalkylation of 1,2-dihydro-3,6-pyridazine- and 2,3-dihydro-1,4-phthalazinediones and their N-phenyl derivatives by 1,3-propane-sultone and bromoalkanesulfonates. Chemistry of Heterocyclic Compounds, 38(11), 1354-1361. Available at: [Link]

-

Itano, H. A., & Mannen, S. (1982). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochemistry, 21(10), 2421-2426. Available at: [Link]

-

Chem-Impex International. (n.d.). 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone. Available at: [Link]

-

PubChem. (n.d.). 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Osazone Formation. Available at: [Link]

-

El-Gazzar, M. G., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(12), 865-889. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 2. Preparation of 4,5-diphenyl-1,2-dihydropyridazine-3,6-dione. Available at: [Link]

-

Amerigo Scientific. (n.d.). 4,5-Dichloro-2-[4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one. Available at: [Link]

-

Murphy, C. D., et al. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Beilstein Journal of Organic Chemistry, 14, 796-802. Available at: [Link]

-

PubChem. (n.d.). 4-Chloro-1,2-dihydropyridazine-3,6-dione. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. Available at: [Link]

-

Acevedo, O., et al. (2017). Reactivities Involved in the Regioselectivity of Osazone Formation. World Journal of Chemical Education, 5(4), 134-138. Available at: [Link]

-

SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Available at: [Link]

-

PubMed. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Available at: [Link]

-

Organic Syntheses. (n.d.). Phenylhydrazine. Available at: [Link]

-

Biomedical and Pharmacology Journal. (2015). Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. Available at: [Link]

-

Quora. (2019). How does glucose react with phenylhydrazine?. Available at: [Link]

-

National Institutes of Health. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Available at: [Link]

-

PubMed. (2014). Unexpected formation of 3-chloro-1-hydroxy-2,6-diarylpiperidin-4-ones: synthesis, antibacterial and antifungal activities. Available at: [Link]

-

The Hebrew University of Jerusalem. (n.d.). An unusual chlorination of 1-phenyl-4-(2,6-dichlorophenyl)-1,3-butadiene. Available at: [Link]

Sources

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. scholarena.com [scholarena.com]

- 5. researchgate.net [researchgate.net]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone | C10H6Cl2N2O | CID 72813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-PHENYL-4,5-DICHLORO-6-PYRIDAZONE | CAS: 1698-53-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

An In-depth Technical Guide to 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, a proposed synthetic route with detailed experimental protocols, and an exploration of its potential reactivity and biological significance based on the broader class of pyridazinone derivatives.

Chemical Identity and Structure

The formal IUPAC name for the topic compound is 4-Chloro-1-phenyl-1,2-dihydropyridazine-3,6-dione . It is a derivative of maleic hydrazide, featuring a phenyl group substituted at the N-1 position of the pyridazine-3,6-dione ring and a chlorine atom at the C-4 position.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-Chloro-1-phenyl-1,2-dihydropyridazine-3,6-dione |

| Molecular Formula | C₁₀H₇ClN₂O₂ |

| Molecular Weight | 222.63 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C=C(C(=O)N2)Cl |

| InChI Key | (Not available) |

| CAS Number | 1698-55-1[1] |

The core structure is a six-membered heterocyclic ring containing two adjacent nitrogen atoms. The dione functionality and the electronegative chlorine atom significantly influence the molecule's electronic properties and reactivity. The N-phenyl substituent introduces a bulky aromatic group, which can modulate its biological activity and physicochemical properties.

Synthesis and Mechanism

A proposed two-step synthesis is outlined below:

Step 1: Synthesis of 1-Phenyl-1,2-dihydropyridazine-3,6-dione

This step involves the condensation reaction between maleic anhydride and phenylhydrazine.

Caption: Reaction scheme for the synthesis of 1-Phenyl-1,2-dihydropyridazine-3,6-dione.

Step 2: Chlorination of 1-Phenyl-1,2-dihydropyridazine-3,6-dione

The second step is the selective chlorination of the pyridazinedione ring.

Caption: Chlorination of the pyridazinedione intermediate to yield the final product.

Detailed Experimental Protocol (Proposed)

Materials:

-

Maleic anhydride

-

Phenylhydrazine

-

Glacial acetic acid

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

Step 1: Synthesis of 1-Phenyl-1,2-dihydropyridazine-3,6-dione

-

In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride (1.0 eq) in glacial acetic acid.

-

Slowly add phenylhydrazine (1.0 eq) to the solution while stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

-

After the addition is complete, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

-

Pour the mixture into ice-cold water to precipitate the product completely.

-

Filter the solid product, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Causality: The use of glacial acetic acid as a solvent facilitates the reaction and the subsequent dehydration and cyclization to form the pyridazinedione ring.

Step 2: Chlorination of 1-Phenyl-1,2-dihydropyridazine-3,6-dione

-

Suspend the dried 1-Phenyl-1,2-dihydropyridazine-3,6-dione (1.0 eq) in an anhydrous solvent such as dichloromethane in a flask equipped with a reflux condenser and a dropping funnel.

-

Slowly add a chlorinating agent like thionyl chloride (1.1 eq) or phosphorus oxychloride to the suspension.

-

Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench the excess chlorinating agent by slowly adding it to ice-cold water.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 4-Chloro-1-phenyl-1,2-dihydropyridazine-3,6-dione.

Causality: The use of a strong chlorinating agent is necessary to achieve the substitution of a hydrogen atom on the electron-deficient pyridazinedione ring with a chlorine atom.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the phenyl group (multiplet, ~7.2-7.6 ppm), a singlet for the vinyl proton on the pyridazinedione ring. |

| ¹³C NMR | Resonances for the carbonyl carbons (~160-170 ppm), aromatic carbons of the phenyl group, and the carbons of the pyridazinedione ring. |

| IR Spectroscopy | Characteristic peaks for C=O stretching of the dione (~1650-1700 cm⁻¹), C-Cl stretching, and aromatic C-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak with ~1/3 the intensity of the M peak). |

Reactivity and Potential Applications

The reactivity of 4-Chloro-1-phenyl-1,2-dihydropyridazine-3,6-dione is dictated by the functional groups present in the molecule.

Caption: Key reactivity sites on the 4-Chloro-1-phenyl-1,2-dihydropyridazine-3,6-dione molecule.

-

Nucleophilic Substitution: The chlorine atom at the C-4 position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This is a key reaction for generating a library of derivatives with diverse biological activities.

-

Reactions at the Carbonyl Groups: The dione functionality can undergo reactions typical of carbonyl compounds.

-

Electrophilic Aromatic Substitution: The phenyl ring can be further functionalized through electrophilic aromatic substitution reactions, although the conditions would need to be carefully controlled due to the presence of the deactivating pyridazinedione ring.

The pyridazinone scaffold is a "wonder nucleus" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[2][3] These include:

-

Antimicrobial and Antifungal Activity: Many pyridazinone derivatives have shown potent activity against various bacterial and fungal strains.[4]

-

Anticancer Activity: Some compounds containing the pyridazinone core have been investigated as potential anticancer agents.

-

Cardiovascular Effects: Certain pyridazinone derivatives have been explored for their effects on the cardiovascular system.

-

Anti-inflammatory and Analgesic Properties: The pyridazinone nucleus is also found in compounds with anti-inflammatory and pain-relieving properties.

The introduction of the N-phenyl group in 4-Chloro-1-phenyl-1,2-dihydropyridazine-3,6-dione is expected to enhance its lipophilicity, which can improve its pharmacokinetic profile and ability to cross biological membranes. The chlorine atom can act as a handle for further chemical modifications to optimize biological activity.

Future Directions